5-脱氧吡哆醛

描述

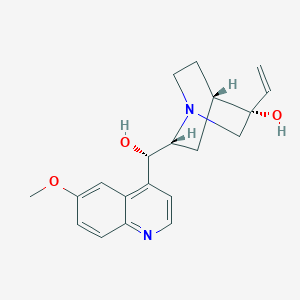

5-Deoxypyridoxal is a derivative of vitamin B6 and is involved in the biosynthesis of pyridoxal 5'-phosphate (PLP), which is an active form of vitamin B6. PLP serves as a cofactor in various enzymatic reactions. The biosynthesis of PLP can occur through two pathways: the deoxyxylulose 5-phosphate-dependent pathway and the deoxyxylulose 5-phosphate-independent pathway. The former pathway involves the conversion of 1-deoxy-D-xylulose (dXP) into PLP, which is essential for the synthesis of vitamin B6 vitamers .

Synthesis Analysis

The synthesis of compounds related to 5-Deoxypyridoxal, such as 1-deoxy-D-xylulose and its 5-phosphate derivative, has been achieved from commercially available precursors. For instance, (-)-2,3-O-isopropylidene-D-threitol was used as a starting material to synthesize 1-deoxy-D-xylulose in a multi-step process with an overall yield of 69%. The corresponding 5-phosphate was obtained through additional steps involving protection, deprotection, and treatment with various reagents to achieve a 58% overall yield .

Molecular Structure Analysis

The molecular structure of enzymes involved in the synthesis of PLP, such as pyridoxine 5'-phosphate synthase (PdxJ), has been elucidated through crystallography. The enzyme's structure in complex with dXP revealed distinct binding sites and different binding states, which are crucial for understanding the enzyme's function and the synthesis of PLP. These structural insights provide a basis for understanding the molecular interactions and conformational changes that facilitate the conversion of substrates into vitamin B6 vitamers .

Chemical Reactions Analysis

The reaction mechanism of PLP synthase, which is involved in the synthesis of PLP, has been studied extensively. The enzyme exhibits a polymorphic synthetic ability, carrying out a complex set of reactions including isomerization, imine formation, ammonia addition, aldol-type condensation, cyclization, and aromatization. These reactions convert C3 and C5 precursors into PLP. The study of the reaction mechanism has revealed key features along the catalytic path, such as the preference for ribose 5-phosphate as the C5 substrate and the identification of a covalent reaction intermediate that primes the enzyme for the acceptance of the triose sugar, leading to the formation of the pyridine ring .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 5-Deoxypyridoxal, they do provide insights into the properties of related compounds and their intermediates. For example, the synthesis of 1-deoxy-D-xylulose and its phosphate derivative involves understanding the reactivity and stability of these compounds during the synthesis process. Additionally, the crystal structure of PdxJ in complex with dXP provides information on the stability and binding properties of the enzyme-substrate complex, which are essential for the enzymatic synthesis of PLP .

科学研究应用

1. 潜在的抗镰刀形细胞贫血剂

5-脱氧吡哆醛已被发现与血红蛋白 α 链的末端氨基特异性反应。这种反应增加了正常和镰刀形红细胞以及全血中血红蛋白的氧亲和力。因此,在静脉氧张力下,脱氧血红蛋白的比例(负责镰刀形细胞病的镰刀形)降低。镰刀形细胞计数的减少表明 5-脱氧吡哆醛作为抗镰刀形细胞贫血剂的潜力 (Benesch, Benesch, Edalji, & Suzuki, 1977)。

2. 与类固醇受体的相互作用

5-脱氧吡哆醛已被证明与 HeLa S3 胞质糖皮质激素受体复合物中的地塞米松受体相互作用。这种相互作用表明 5-脱氧吡哆醛对受体具有低亲和力但特异性的作用,影响地塞米松与受体的结合和解离速率。这一发现强调了 5-脱氧吡哆醛在了解类固醇受体结构和功能中的潜在作用 (O'Brien & Cidlowski, 1982)。

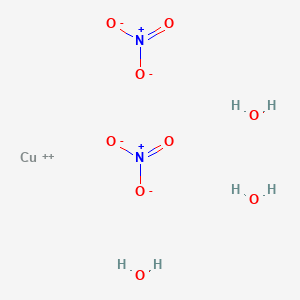

3. 催化肽键的形成

研究表明,5-脱氧吡哆醛在 Cu2+ 离子存在下,可以在温和条件下催化肽键的形成。这代表了维生素 B6 及其类似物的以前未描述的反应类型,并表明在生化合成和理解维生素 B6 催化中具有潜在的应用 (Blum, Cunningham, & Thanassi, 1976)。

4. 维生素 B6 催化的特异性

在维生素 B6 模型系统的研究中,5-脱氧吡哆醛已被用于了解反应特异性。Zn2+ 和 Cu2+ 等金属离子的存在会影响 5-脱氧吡哆醛的反应,导致形成特定的产物。这强调了它在探测维生素 B6 催化中反应选择性中的作用 (Blum & Thanassi, 1977)。

属性

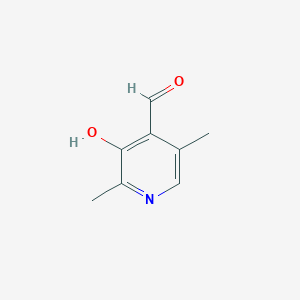

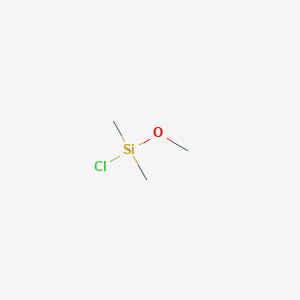

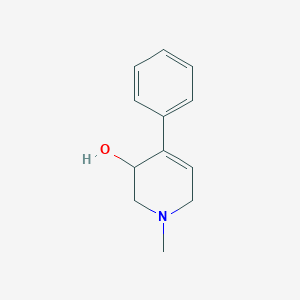

IUPAC Name |

3-hydroxy-2,5-dimethylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-9-6(2)8(11)7(5)4-10/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYIPVHKLPDELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171672 | |

| Record name | 5-Deoxypyridoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Deoxypyridoxal | |

CAS RN |

1849-49-6 | |

| Record name | 5-Deoxypyridoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Deoxypyridoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Deoxypyridoxal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG9ZA4DZU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)

![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)